CCT251545

Kinase selectivity profiling CDK8/CDK19 Off-target activity

CCT251545 is the gold-standard chemical probe for CDK8/19 with unmatched kinase selectivity (>100-fold over 291 kinases) and potent Wnt pathway suppression (cellular IC50 0.035 µM). Its Type I binding mode ensures robust cell-based activity without DFG-out conformation requirement. Oral bioavailability, validated in vivo efficacy (70% tumor weight reduction in SW620 xenografts), and a reliable pharmacodynamic biomarker (phospho-STAT1SER727, IC50 9 nM) make it ideal for colorectal cancer, virology, and target engagement studies where clean pharmacology is critical. Generic substitution is not viable due to its distinct selectivity profile.

Molecular Formula C23H24ClN5O
Molecular Weight 421.9 g/mol
Cat. No. B606553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251545
SynonymsCCT251545;  CCT 251545;  CCT-251545;  CAS#1661839-45-7
Molecular FormulaC23H24ClN5O
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
InChIInChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)
InChIKeyLBFYQISQYCGDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCT251545 Chemical Probe Overview: A Highly Selective CDK8/19 Inhibitor for Wnt Pathway Research


CCT251545 is a cell-permeable, orally bioavailable small-molecule inhibitor that potently suppresses Wnt/β-catenin signaling [1]. It functions as a selective chemical probe for the Mediator complex-associated kinases CDK8 and CDK19 [2]. The compound was discovered and optimized through high-throughput cell-based screening and is characterized as a Type I ATP-competitive inhibitor [1].

Why Generic Wnt or CDK8 Inhibitors Cannot Substitute for CCT251545 in Critical Research


Generic substitution is not viable due to CCT251545's exceptionally high kinase selectivity profile (>100-fold over 291 kinases) and its distinct cell-based activity compared to other inhibitor classes [1]. Unlike many CDK8/19 inhibitors, CCT251545 is a Type I binder that does not require a DFG-out conformation, conferring robust cell-based potency [1]. These specific target engagement and pharmacokinetic properties are not replicated by in-class analogs, which can exhibit different selectivity windows, oral bioavailability, or in vivo efficacy profiles [2].

Quantitative Differentiation of CCT251545 vs. Closest Analogs and Alternatives


Kinase Selectivity: CCT251545 vs. Type II CDK8/19 Inhibitors

CCT251545 exhibits >100-fold selectivity for CDK8 and CDK19 over a panel of 291 other kinases, a key differentiator from promiscuous Type II inhibitors like Senexin A [1]. In a live-cell engagement assay, CCT251545 demonstrated a dendrogram-based engagement selectivity profile distinct from BMS-265246 and K03861, highlighting its unique target engagement fingerprint across the CDK family [2].

Kinase selectivity profiling CDK8/CDK19 Off-target activity Type I inhibitor

In Vivo Tumor Growth Inhibition: CCT251545 vs. Analog Compound 51

Oral administration of CCT251545 at 70 mg/kg twice daily significantly inhibited tumor growth in SW620 human colorectal cancer xenografts, reducing final tumor weight by 70% relative to control . In contrast, the close analog Compound 51, which exhibits similar biochemical IC50 values against CDK8/19, demonstrated low oral bioavailability in mice and was dosed at only 5 mg/kg to achieve phospho-STAT1 inhibition, without a reported direct tumor growth inhibition metric [1].

Colorectal cancer Xenograft model Tumor growth inhibition Oral bioavailability

Cell-Based Potency: CCT251545 vs. Tankyrase Inhibitors

CCT251545 potently inhibits Wnt pathway activity in APC-mutant COLO205 colorectal cancer cells with an IC50 of 0.035 µM . Critically, it exhibits negligible inhibition of tankyrase enzymes (TNKS1 IC50 > 10 µM, TNKS2 IC50 = 15.0 µM) . This contrasts sharply with pan-Wnt inhibitors like XAV939, which target tankyrase and can induce off-pathway effects, making CCT251545 a cleaner tool for studying CDK8/19-dependent Wnt transcription.

Wnt signaling Cell-based assay Colorectal cancer Target engagement

Biomarker Engagement: Phospho-STAT1SER727 as a CDK8 Activity Readout

CCT251545 reduces phospho-STAT1SER727 levels in SW620 colorectal cancer cells with an IC50 of 9 nM, establishing this phosphorylation event as a robust biomarker for CDK8 inhibition . This quantitative readout is directly translatable to in vivo studies, enabling precise pharmacodynamic assessment [1]. The analog Compound 51 also inhibits phospho-STAT1SER727 but with a higher IC50 of 17.9 nM, indicating CCT251545's superior cellular target engagement [2].

Biomarker STAT1 phosphorylation CDK8 kinase activity Pharmacodynamics

Antiviral Activity: CCT251545 vs. Other Wnt Inhibitors

Among four Wnt/β-catenin inhibitors tested, CCT251545 demonstrated the strongest anti-PRV (pseudorabies virus) activity in vitro with an IC50 less than 200 nM [1]. In a murine PRV challenge model, CCT251545 treatment markedly reduced viral loads and protected infected mice, achieving 100% survival [2]. This represents a distinct application space not described for most CDK8/19 inhibitors and positions CCT251545 as a unique tool for investigating Wnt-dependent viral entry mechanisms.

Antiviral Pseudorabies virus Wnt/β-catenin Macropinocytosis

Optimal Use Cases for CCT251545 Based on Quantitative Differentiation Evidence


Target Validation and Mechanistic Studies of CDK8/19 in Wnt-Driven Colorectal Cancer

CCT251545 is the gold-standard chemical probe for dissecting CDK8/19 function in colorectal cancer models due to its unparalleled kinase selectivity (>100-fold over 291 kinases) and potent inhibition of Wnt pathway activity in APC-mutant cells (IC50 = 0.035 µM) [1]. Its robust in vivo efficacy (70% tumor weight reduction in SW620 xenografts) makes it suitable for preclinical proof-of-concept studies where clean target engagement is critical .

Pharmacodynamic Biomarker Studies Using Phospho-STAT1SER727

Utilize CCT251545 to establish and monitor CDK8 inhibition in cellular and in vivo models via quantitative phospho-STAT1SER727 measurement (cellular IC50 = 9 nM) [1]. This biomarker is a direct readout of CDK8 kinase activity and provides a reliable pharmacodynamic endpoint for dose-response and time-course studies, a capability not consistently demonstrated with other CDK8/19 inhibitors .

Investigating Wnt Pathway Roles in Viral Infection and Macropinocytosis

Apply CCT251545 in virology research to probe Wnt/β-catenin pathway dependence of viral entry and replication. Its demonstrated superiority over other Wnt inhibitors in suppressing pseudorabies virus (anti-PRV IC50 < 200 nM) and conferring 100% survival in infected mice positions it as a unique tool for this niche application [1].

Chemical Biology Studies Requiring High-Fidelity Kinase Profiling

Select CCT251545 for chemical proteomics and target engagement studies where a clean kinase selectivity profile is non-negotiable. With only 6 off-target hits among 293 kinases at 1 µM and confirmed IC50 values for GSK3α/β and PRKCQ, CCT251545 minimizes confounding phenotypes, enabling confident assignment of CDK8/19-specific functions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT251545

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.